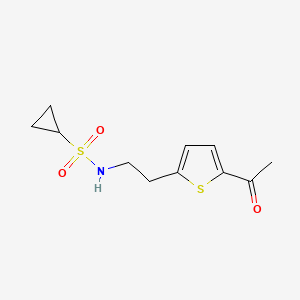![molecular formula C16H12Cl2N4O2 B2595360 1-(3,4-dichlorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea CAS No. 899745-84-7](/img/structure/B2595360.png)
1-(3,4-dichlorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of dichlorophenyl and phthalazinone moieties in its structure suggests potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea typically involves the following steps:
Formation of the Urea Derivative: The reaction between 3,4-dichloroaniline and an isocyanate derivative under controlled conditions to form the urea linkage.
Introduction of the Phthalazinone Moiety: The phthalazinone group can be introduced through a nucleophilic substitution reaction, where the urea derivative reacts with a phthalazinone precursor.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-dichlorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the urea linkage.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-dichlorophenyl)-3-(4-oxo-3,4-dihydrophthalazin-1-yl)urea: A closely related compound with similar structural features.
1-(3,4-dichlorophenyl)-3-(4-oxo-3,4-dihydroquinazolin-1-yl)methyl]urea: Another urea derivative with a quinazolinone moiety.
Uniqueness
1-(3,4-dichlorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is unique due to its specific combination of dichlorophenyl and phthalazinone groups, which may confer distinct biological activities and chemical properties compared to other urea derivatives.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-12-6-5-9(7-13(12)18)20-16(24)19-8-14-10-3-1-2-4-11(10)15(23)22-21-14/h1-7H,8H2,(H,22,23)(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHNBOUADKASKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2595278.png)
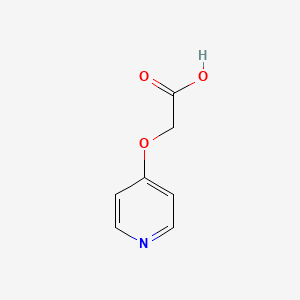
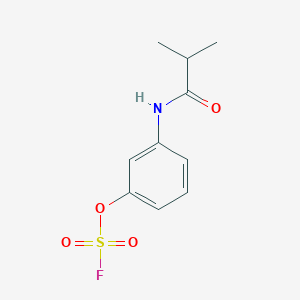
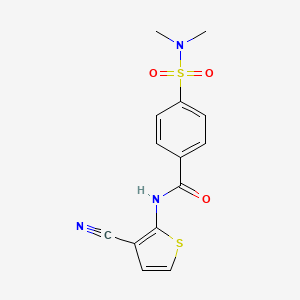
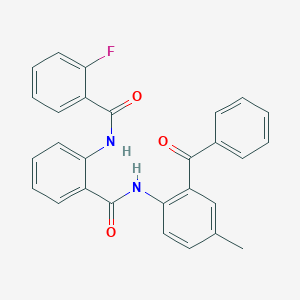
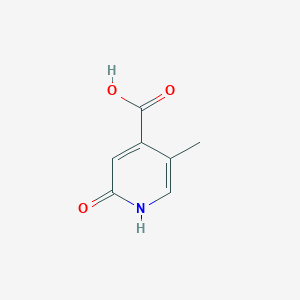
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2595289.png)
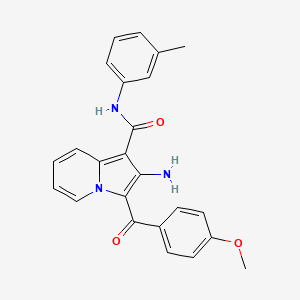
![3,4-dimethoxy-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B2595293.png)
![5-ethoxy-6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2595294.png)
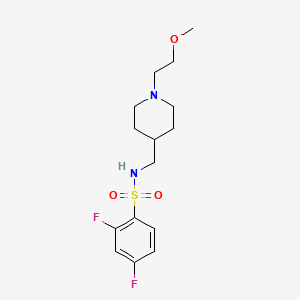
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea](/img/structure/B2595296.png)
![3-chloro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2595297.png)
